

Molecular structure and weight of Ethyl 2-(2-cyanophenyl)acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-(2-cyanophenyl)acetate*

Cat. No.: *B183921*

[Get Quote](#)

An In-depth Technical Guide on Ethyl 2-(2-cyanophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-cyanophenyl)acetate is an organic compound with the molecular formula $C_{11}H_{11}NO_2$. This document provides a comprehensive overview of its molecular structure, physicochemical properties, a proposed synthesis protocol, and methods for its characterization. Due to the limited publicly available data on the specific biological activity of this ortho-isomer, this guide focuses on its chemical aspects. This paper aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.

Molecular Structure and Properties

Ethyl 2-(2-cyanophenyl)acetate possesses a benzene ring substituted with a cyanomethyl ethyl ester group at the ortho position. The presence of the nitrile ($C\equiv N$) and ester ($-COOEt$) functional groups makes it a versatile intermediate for further chemical modifications.

Quantitative Data

The key physicochemical properties of **Ethyl 2-(2-cyanophenyl)acetate** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₁ NO ₂	[1]
Molecular Weight	189.21 g/mol	[1]
CAS Number	67237-76-7	[1]
Boiling Point	289.8 ± 15.0 °C at 760 mmHg	[1]

Note: Detailed experimental spectral data such as ¹H NMR and ¹³C NMR for **Ethyl 2-(2-cyanophenyl)acetate** are not readily available in the public domain. Researchers synthesizing this compound would need to perform these analyses for full characterization.

Synthesis and Characterization

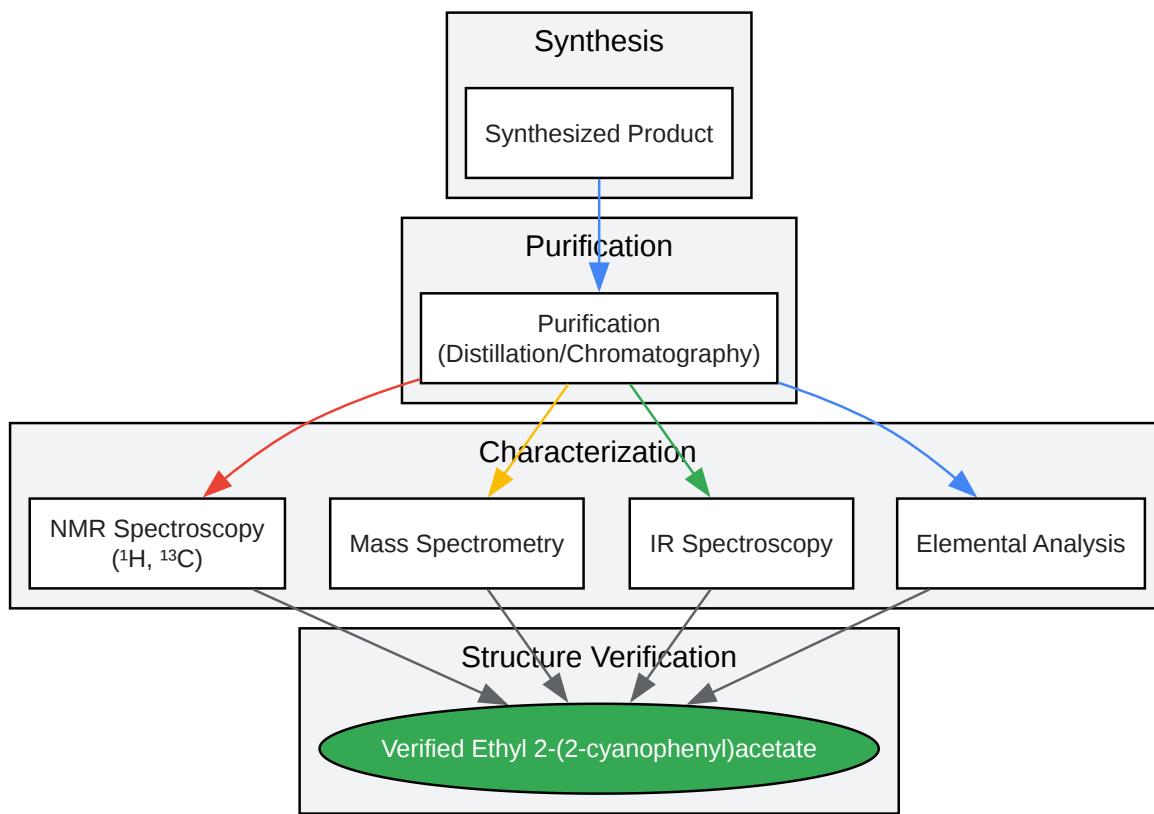
While a specific, detailed experimental protocol for the synthesis of **Ethyl 2-(2-cyanophenyl)acetate** is not widely published, a plausible and common method would involve the esterification of 2-(2-cyanophenyl)acetic acid.

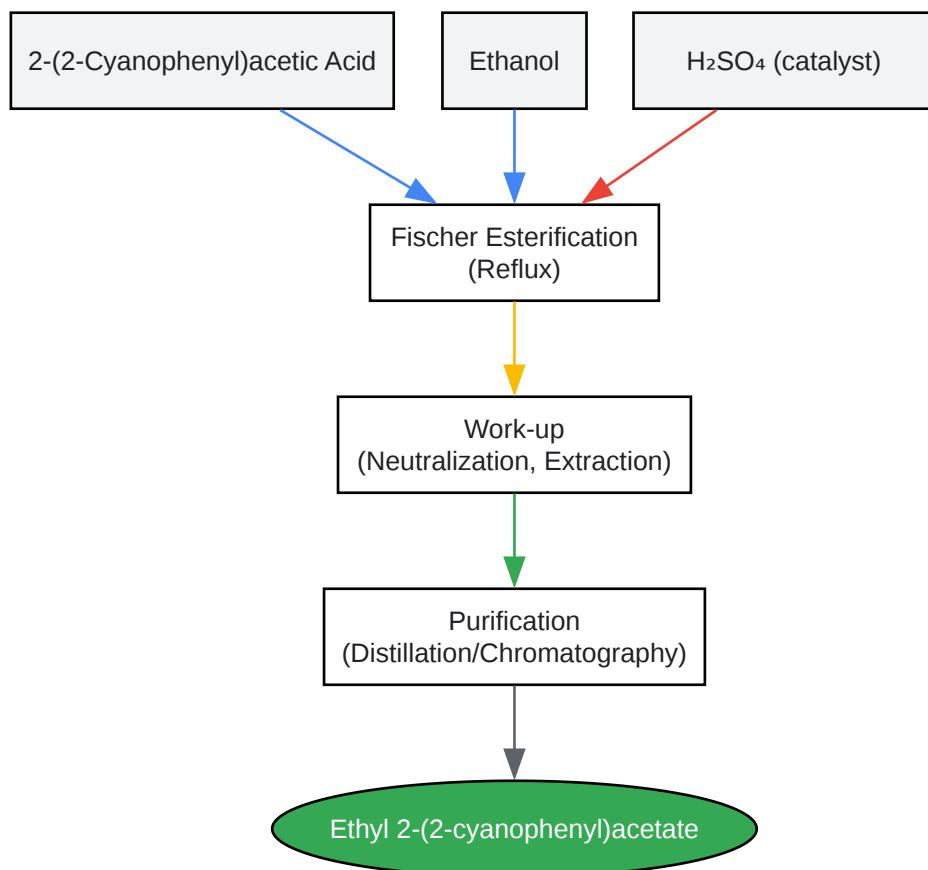
Proposed Experimental Protocol: Fischer Esterification

This protocol outlines a general procedure for the synthesis of **Ethyl 2-(2-cyanophenyl)acetate** from 2-(2-cyanophenyl)acetic acid.

Materials:

- 2-(2-cyanophenyl)acetic acid
- Anhydrous Ethanol (absolute)
- Concentrated Sulfuric Acid (catalyst)
- Sodium Bicarbonate (saturated solution)
- Brine (saturated sodium chloride solution)


- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Diethyl Ether or other suitable extraction solvent


Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known amount of 2-(2-cyanophenyl)acetic acid in an excess of anhydrous ethanol.
- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be further purified by vacuum distillation or column chromatography to yield pure **Ethyl 2-(2-cyanophenyl)acetate**.

Characterization Workflow

The logical workflow for the characterization of the synthesized **Ethyl 2-(2-cyanophenyl)acetate** is depicted below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Molecular structure and weight of Ethyl 2-(2-cyanophenyl)acetate]. BenchChem, [2025]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b183921#molecular-structure-and-weight-of-ethyl-2-\(2-cyanophenyl-acetate](https://www.benchchem.com/product/b183921#molecular-structure-and-weight-of-ethyl-2-(2-cyanophenyl-acetate)]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com